N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide
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Overview
Description
N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylpiperazine moiety, and a nitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the amide bond by reacting the intermediate with 4-ethylpiperazine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, potentially including ketones or carboxylic acids.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for various chemical research purposes.
Industrial Applications: The compound’s unique reactivity makes it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine moiety may facilitate binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
- N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-aminobenzamide
- N-(4-fluorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide
Uniqueness
N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, ethylpiperazine moiety, and nitrobenzamide core allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-2-22-9-11-23(12-10-22)17-8-3-14(13-18(17)24(26)27)19(25)21-16-6-4-15(20)5-7-16/h3-8,13H,2,9-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYTIQXBHOVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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